![molecular formula C17H14N2OS B2789544 2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole CAS No. 38956-32-0](/img/structure/B2789544.png)
2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
“2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a part of a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . It is available as a pale yellow powder .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO gives 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The structure of the synthesized compounds was elucidated by 1H NMR, 13C NMR, IR and Mass spectral data . The structure of the synthesized compounds can also be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-aminothiophenol with aldehydes in DMF provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Physical And Chemical Properties Analysis
The compound is a pale yellow powder with a melting point of 175–178 °C . It has a linear formula of C16H14N2OS and a molecular weight of 282.367 .Scientific Research Applications
Corrosion Inhibition
This compound has been studied for its corrosion inhibition behavior on mild steel . The research considered the corrosion inhibition of 2-(4-methoxyphenyl)-benzothiazole by electrochemical impedance spectroscopy (EIS). The inhibitor molecules’ inhibitory and adsorption were investigated by quantum calculation and molecular dynamics (MD) simulation .
Quantum Chemical Calculations
The molecular structure and vibrational frequencies of the compound in the ground state have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The quantum calculations reveal suitable intrinsic molecular parameters of the inhibitor .
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations predicted the parallel orientation of the inhibitor on the Fe (110) surface and the proper adsorption energy . This helps in understanding the interaction of the compound with metal surfaces.
Antitumor Activity
The benzothiazoyl-moiety is a structure element of compounds with potent and selective antitumor activity . For instance, 2-(4-aminophenyl)benzothiazoles exhibit nanomolar inhibitory activity against a range of human breast, ovarian, colon, and renal cell lines in vitro .
Treatment of Inflammatory Diseases
This compound has been reported to have significant pharmaceutical utilities, such as treatment of inflammatory diseases .
Treatment of Epilepsy
Another important application of this compound is in the treatment of epilepsy .
Analgesia
It has also been used for analgesia, which is pain relief .
Treatment of Viral Infections
This compound has been used in the treatment of viral infections .
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . Future research could focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and the development of more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities and medicinal applications . They have shown antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often results in the inhibition of the target enzymes, thereby affecting the normal functioning of the cell.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various biochemical pathways by inhibiting key enzymes . These enzymes play crucial roles in various cellular processes, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
The compound is soluble in toluene , which suggests that it may have good bioavailability
Result of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity . The inhibition of key enzymes in the cell can lead to significant changes in cellular processes, potentially leading to cell death.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methylimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-11-3-8-15-16(9-11)21-17-18-14(10-19(15)17)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBULNOUXFYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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